1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a methyl-substituted pyridine ring
Preparation Methods
The synthesis of 1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or dihalocarbenes.
Pyridine Functionalization: The methyl-substituted pyridine ring is synthesized through various methods, including the reaction of pyridine with methylating agents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or cyclopropane ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Pyridyl)cyclopropane-1-carboxylic acid: Lacks the methyl group on the pyridine ring, leading to different chemical and biological properties.
1-(5-Ethylpyridin-2-yl)cyclopropane-1-carboxylic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
1-(5-Methylpyridin-2-yl)cyclopropane-1-methanol: Has a hydroxyl group instead of a carboxylic acid group, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-8(11-6-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPPKQSPNOZHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223416 | |
Record name | 1-(5-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-37-4 | |
Record name | 1-(5-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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